molecular formula C20H18N4O2S B11068615 N-(4-methoxybenzyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide

N-(4-methoxybenzyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide

Cat. No.: B11068615
M. Wt: 378.4 g/mol
InChI Key: ZYEFAXFACBMIHV-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE is a complex organic compound that features a combination of methoxyphenyl, thiazole, and benzodiazole moieties

Preparation Methods

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting appropriate thioamides with α-haloketones under acidic conditions.

    Benzodiazole Synthesis: The benzodiazole moiety can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the methoxyphenyl group with the thiazole-benzodiazole intermediate using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and continuous flow reactors to ensure consistency and scalability.

Chemical Reactions Analysis

N-[(4-METHOXYPHENYL)METHYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups attached to the aromatic rings.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

N-[(4-METHOXYPHENYL)METHYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-[(4-METHOXYPHENYL)METHYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE lies in its combination of functional groups, which confer distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]acetamide

InChI

InChI=1S/C20H18N4O2S/c1-26-15-8-6-14(7-9-15)10-22-19(25)12-24-17-5-3-2-4-16(17)23-20(24)18-11-21-13-27-18/h2-9,11,13H,10,12H2,1H3,(H,22,25)

InChI Key

ZYEFAXFACBMIHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3N=C2C4=CN=CS4

Origin of Product

United States

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